molecular formula C18H21NO3 B6574170 N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide CAS No. 1105230-38-3

N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide

Cat. No. B6574170
CAS RN: 1105230-38-3
M. Wt: 299.4 g/mol
InChI Key: MQOLQYKQXCFJKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide, also known as EPMB, is a synthetic compound derived from the aromatic amide group of compounds. It is a versatile compound that has been used for a variety of applications, ranging from therapeutic and diagnostic purposes to industrial applications. EPMB has been found to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, it has been found to have a number of biochemical and physiological effects, such as inhibition of cyclooxygenase-2 (COX-2) and nitric oxide (NO) production, as well as modulation of cell proliferation and apoptosis.

Scientific Research Applications

N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide has been used in a variety of scientific research applications, such as drug discovery and development, biological testing, and industrial applications. In drug discovery and development, N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide has been used to identify potential new drug targets and to develop new drugs. In biological testing, N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide has been used to study the effects of various compounds on cellular processes, such as cell proliferation, apoptosis, and gene expression. In industrial applications, N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide has been used to synthesize a variety of compounds, such as polymers, plastics, and dyes.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) and nitric oxide (NO) production, as well as modulating cell proliferation and apoptosis. It is also believed to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Biochemical and Physiological Effects
N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide has been found to have a number of biochemical and physiological effects. It has been found to inhibit cyclooxygenase-2 (COX-2) and nitric oxide (NO) production, as well as modulating cell proliferation and apoptosis. In addition, it has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The main advantage of using N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide in laboratory experiments is its versatility. It can be used in a variety of experiments, ranging from drug discovery and development to industrial applications. In addition, it is relatively easy to synthesize and can be stored for long periods of time. The main limitation of using N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide in laboratory experiments is its potential toxicity. It has been found to be toxic in high concentrations, and therefore should be used with caution and in accordance with safety guidelines.

Future Directions

There are a number of potential future directions for the use of N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide. These include further research into its biochemical and physiological effects, as well as its potential therapeutic and diagnostic applications. Additionally, further research into its industrial applications could be beneficial, as it could lead to the development of new polymers, plastics, and dyes. Finally, further research into its potential toxicity could help to identify any potential risks associated with its use.

Synthesis Methods

N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide can be synthesized using a variety of methods, including the use of a Grignard reaction, a nucleophilic aromatic substitution reaction, and a palladium-catalyzed reaction. In the Grignard reaction, a Grignard reagent is reacted with a methylbenzamide to form an amide. In the nucleophilic aromatic substitution reaction, an aromatic amide is reacted with an alkyl halide to form an amide. In the palladium-catalyzed reaction, an aromatic amide is reacted with a palladium catalyst to form an amide.

properties

IUPAC Name

N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-3-21-15-8-10-16(11-9-15)22-13-12-19-18(20)17-7-5-4-6-14(17)2/h4-11H,3,12-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOLQYKQXCFJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-ethoxyphenoxy)ethyl]-2-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.